molecular formula C7H4F3NO B1297097 2,3,6-Trifluorobenzamide CAS No. 207986-22-9

2,3,6-Trifluorobenzamide

Cat. No.: B1297097
CAS No.: 207986-22-9
M. Wt: 175.11 g/mol
InChI Key: BWWGEHSEZGXEKB-UHFFFAOYSA-N
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Description

2,3,6-Trifluorobenzamide is an organic compound with the molecular formula C7H4F3NO and a molecular weight of 175.11 g/mol It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an amide functional group

Preparation Methods

The synthesis of 2,3,6-Trifluorobenzamide typically involves the introduction of fluorine atoms into a benzamide structure. One common method is the direct fluorination of benzamide derivatives using fluorinating agents under controlled conditions. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity .

Chemical Reactions Analysis

2,3,6-Trifluorobenzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The amide group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to produce corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,6-Trifluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,6-Trifluorobenzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

2,3,6-Trifluorobenzamide can be compared with other fluorinated benzamides such as 2,4,5-Trifluorobenzamide and 3,4,5-Trifluorobenzamide. These compounds share similar structural features but differ in the position of fluorine atoms, which can significantly affect their chemical reactivity and biological activity. The unique arrangement of fluorine atoms in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

2,3,6-trifluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWGEHSEZGXEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344122
Record name 2,3,6-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207986-22-9
Record name 2,3,6-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207986-22-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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